6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide
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Overview
Description
6-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, an ethylpiperidine moiety, and a phenylhexanamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienopyrimidine derivatives with different oxidation states.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various thienopyrimidine derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-{1-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C27H34N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
6-[1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C27H34N4O4S/c1-2-21-13-8-10-16-29(21)24(33)19-31-22-15-18-36-25(22)26(34)30(27(31)35)17-9-4-7-14-23(32)28-20-11-5-3-6-12-20/h3,5-6,11-12,15,18,21H,2,4,7-10,13-14,16-17,19H2,1H3,(H,28,32) |
InChI Key |
HZMFEIWLCIJWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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